2-(Bromomethyl)-4-chloro-1-methylbenzene
Description
2-(Bromomethyl)-4-chloro-1-methylbenzene (CAS 869721-21-1) is a tri-substituted benzene derivative with a bromomethyl (–CH₂Br) group at position 2, a chlorine atom at position 4, and a methyl (–CH₃) group at position 1. Its molecular formula is C₈H₇BrCl, with a molecular weight of 218.35 g/mol. This compound is commercially available at 95+% purity, priced at USD 224 per 1g . The bromomethyl group renders it reactive in alkylation and coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPJEQXSUCTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677813 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869721-21-1 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-4-chloro-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Method Overview
The most common and well-documented synthetic route to 2-(Bromomethyl)-4-chloro-1-methylbenzene is the radical bromination of 4-chloro-1-methylbenzene using N-bromosuccinimide (NBS). This reaction selectively brominates the benzylic methyl group to form the bromomethyl substituent.
Reaction Conditions
- Starting Material: 4-chloro-1-methylbenzene
- Brominating Agent: N-bromosuccinimide (NBS)
- Radical Initiator: Benzoyl peroxide or azobisisobutyronitrile (AIBN)
- Solvent: Typically carbon tetrachloride (CCl4) or other inert solvents
- Temperature: Reflux or moderate heating
- Light: Sometimes UV light is used to initiate radical formation
Mechanism
The reaction proceeds via a radical chain mechanism:
- Initiation: Radical initiator decomposes to form radicals.
- Propagation: A benzylic hydrogen is abstracted forming a benzylic radical.
- The benzylic radical reacts with NBS to form the bromomethyl group and succinimide radical.
- Termination involves radical recombination.
Advantages
- High selectivity for benzylic bromination.
- Mild reaction conditions.
- Good yields and reproducibility.
Industrial Adaptations
- Use of continuous flow reactors for better control and scalability.
- Optimization of solvent and temperature to reduce environmental impact.
- Replacement of toxic solvents with greener alternatives.
Alternative Bromination Methods
While NBS is the preferred reagent, other bromination methods have been explored:
| Method | Reagents/Conditions | Notes |
|---|---|---|
| Molecular bromine (Br2) | Br2 in presence of light or heat | Less selective, prone to polybromination |
| Radical bromination with peroxides | Br2 + benzoyl peroxide or AIBN | Similar radical mechanism, less controlled |
| Photochemical bromination | Br2 or NBS under UV light | Requires specialized equipment |
These methods are generally less favored due to lower selectivity and harsher conditions.
Industrial Production Considerations
| Aspect | Details |
|---|---|
| Reactor Type | Continuous flow reactors preferred for control |
| Solvent Optimization | Shift towards less toxic, environmentally benign solvents |
| Reaction Monitoring | In-line spectroscopic methods for quality control |
| Waste Management | Minimization of succinimide and bromine waste |
| Safety | Controlled radical initiation to avoid runaway reactions |
Reaction Data Summary Table
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting Material | 4-chloro-1-methylbenzene | Purity >99% preferred |
| Brominating Agent | N-bromosuccinimide (1.1 equiv) | Stoichiometric or slight excess |
| Radical Initiator | Benzoyl peroxide or AIBN (catalytic amount) | Initiates radical chain |
| Solvent | Carbon tetrachloride, dichloromethane, or alternatives | Solvent choice affects rate and selectivity |
| Temperature | 60–80 °C (reflux) | Moderate heating |
| Reaction Time | 2–6 hours | Monitored by TLC or GC-MS |
| Yield | Typically 70–90% | Depends on scale and purity |
| Purification | Extraction, recrystallization | Removes succinimide and unreacted NBS |
Research Findings and Optimization
- Selectivity: Radical bromination with NBS is highly selective for benzylic positions due to the stability of benzylic radicals.
- Initiator Choice: Benzoyl peroxide and AIBN are both effective; AIBN decomposes at lower temperatures, which can be advantageous.
- Light vs. Heat Initiation: Photochemical initiation allows milder conditions but requires UV sources; thermal initiation is simpler industrially.
- Solvent Effects: Non-polar solvents like CCl4 favor radical stability and selectivity; however, environmental concerns push for greener solvents.
- Continuous Flow Advantages: Enhanced heat and mass transfer improve safety and yield, reduce side reactions, and enable scale-up.
Summary Table of Preparation Methods
| Preparation Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| NBS + Radical Initiator (BPO/AIBN) | NBS, benzoyl peroxide or AIBN, CCl4, heat or light | High selectivity, good yield | Use of toxic solvents |
| Molecular Bromine + Light/Heat | Br2, UV or heat | Simple reagents | Low selectivity, overbromination |
| Photochemical Bromination | NBS or Br2, UV light | Mild conditions | Requires UV equipment |
| Continuous Flow NBS Bromination | NBS, radical initiator, continuous flow reactor | Scalable, controlled, safer | Requires specialized equipment |
Scientific Research Applications
Chemical Synthesis
Organic Synthesis:
2-(Bromomethyl)-4-chloro-1-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity facilitates the formation of various derivatives, which can be utilized in pharmaceuticals and agrochemicals. The compound is often synthesized through bromination of 4-chloro-1-methylbenzene using N-bromosuccinimide (NBS) under radical conditions, allowing for controlled production of the bromomethyl group.
Mechanism of Action:
The mechanism of action primarily involves nucleophilic substitution reactions where the bromomethyl group acts as a leaving group. This property allows for further functionalization, making it suitable for creating diverse chemical entities. The presence of the chlorine atom influences the electronic properties of the compound, enhancing its reactivity in electrophilic aromatic substitution reactions.
Biological Applications
Pharmacological Research:
Research indicates that this compound may interact with biological macromolecules through alkylation processes. This interaction can lead to mutagenic effects, making it a candidate for pharmacological studies focused on drug development and toxicological assessments. Its potential as an alkylating agent suggests applications in cancer research and the development of targeted therapies .
Biochemical Modifications:
In biological studies, this compound can be used to modify biomolecules to explore biological pathways and interactions. Its ability to form covalent bonds with DNA and proteins positions it as a useful tool for studying cellular mechanisms.
Industrial Applications
Agrochemicals:
The compound is employed in the production of agrochemicals, where its reactivity is exploited to create herbicides and pesticides. The halogen substituents enhance its efficacy as a bioactive agent in agricultural formulations .
Dyes and Polymers:
In the dye industry, this compound is utilized for synthesizing various colorants due to its ability to undergo substitution reactions that introduce different chromophores. Additionally, it finds applications in polymer chemistry, where it serves as a building block for creating functionalized polymers with specific properties .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-1-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chlorine atom and methyl group on the benzene ring influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-(Bromomethyl)-4-chloro-1-methylbenzene and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Purity | Price (1g) |
|---|---|---|---|---|---|---|
| This compound | C₈H₇BrCl | 218.35 | 1-CH₃, 2-CH₂Br, 4-Cl | 869721-21-1 | 95+% | USD 224 |
| 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | C₇H₅BrClF | 223.35 | 1-CH₃, 2-Br, 3-Cl, 4-F | 1783823-53-9 | 95% | N/A |
| 1-Bromomethyl-2-chloro-4-methoxybenzene | C₈H₇BrClO | 234.35 | 1-CH₂Br, 2-Cl, 4-OCH₃ | N/A | 95% | N/A |
| 2-Bromo-4-(bromomethyl)-1-chlorobenzene | C₇H₅Br₂Cl | 295.38 | 1-Cl, 2-Br, 4-CH₂Br | N/A | N/A | N/A |
| 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene | C₁₁H₁₂BrClO | 275.57 | 1-OCH₂C₃H₅, 2-CH₂Br, 4-Cl | 1103261-00-2 | N/A | N/A |
Key Observations :
Physicochemical Properties
- Boiling/Melting Points : While direct data for the target compound is unavailable, analogs like 1-bromo-4-chlorobenzene (CAS 106-39-8) exhibit a boiling point of 196°C and melting point of 63–66°C . The steric bulk of the cyclopropylmethoxy group in ’s compound likely increases its melting point compared to simpler derivatives.
- Reactivity : Bromomethyl groups are susceptible to nucleophilic substitution (SN2) or elimination reactions. The presence of electron-withdrawing groups (e.g., Cl at position 4) may enhance leaving-group ability .
Biological Activity
2-(Bromomethyl)-4-chloro-1-methylbenzene, also known as benzyl 4-chloro-2-bromotoluene, is an aromatic compound with the molecular formula CHBrCl. This compound features a benzene ring substituted with both a bromomethyl group and a chlorine atom, which enhances its reactivity and potential biological activity. The compound has garnered interest due to its potential applications in pharmacology and toxicology.
The presence of halogen substituents in this compound increases its electrophilicity, making it capable of forming covalent bonds with nucleophiles such as DNA and proteins. This property is significant for understanding its biological effects, particularly regarding mutagenicity and cytotoxicity.
Alkylating Agent
Research indicates that this compound can act as an alkylating agent , interacting with biological macromolecules through alkylation processes. This interaction can lead to mutagenic effects, making it a candidate for further investigation in pharmacological studies and toxicological assessments .
Cytotoxicity and Mutagenicity
In vitro studies have explored the cytotoxicity of this compound across various cell lines. The compound's ability to induce DNA damage through alkylation raises concerns about its mutagenic potential. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxic effects on human cell lines, indicating a need for further research into the safety and biological implications of this compound .
The mechanism by which this compound exerts its biological effects primarily involves the formation of covalent bonds with nucleophilic sites on DNA or proteins. This alkylation can disrupt normal cellular processes, leading to cell death or mutations. The detailed pathways and targets remain an area for further study, but initial findings suggest interactions with key cellular components .
Comparative Analysis
To understand the biological activity of this compound better, a comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Bromomethyl)benzoic acid | Contains a carboxylic acid group | Increased acidity and potential for hydrogen bonding |
| 4-(Bromomethyl)benzene | Lacks chlorine substituent | Less reactive due to absence of additional halogen |
| 2-Chloro-1-methylbenzene | Lacks bromomethyl group | Reduced versatility in substitution reactions |
| 2-Bromo-1-chloro-4-methylbenzene | Similar halogen substitutions but different positioning | Variations in reactivity based on substitution pattern |
Case Studies
Several studies have highlighted the biological implications of compounds related to this compound:
- Mutagenicity Studies : A study evaluated the mutagenic potential of various alkylating agents using bacterial assays, demonstrating that compounds with similar electrophilic characteristics significantly increased mutation rates .
- Cytotoxicity Assessments : Research involving human cell lines such as HaCaT keratinocytes showed that exposure to certain brominated compounds led to decreased cell viability, indicating potential cytotoxic effects associated with alkylation .
- Mechanistic Insights : Investigations into the interaction of halogenated compounds with cellular targets have revealed that electrophilic attack on thiol groups in proteins can lead to functional alterations and increased susceptibility to oxidative stress .
Q & A
Q. What are the standard synthetic routes for 2-(Bromomethyl)-4-chloro-1-methylbenzene, and how can reaction conditions be optimized for laboratory-scale preparation?
- Methodological Answer : The compound is typically synthesized via bromination of a methyl-substituted aromatic precursor. A common approach involves halogen exchange or radical bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, highlights similar bromination reactions using potassium carbonate as a base and dimethylformamide (DMF) as a solvent at elevated temperatures (60–80°C) . Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Temperature control : Higher temperatures (70–90°C) improve reaction rates but require monitoring to avoid decomposition.
- Purification : Recrystallization from dichloromethane or chromatography ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and bromomethyl groups (δ 4.3–4.7 ppm). F NMR is irrelevant here but used in fluorinated analogs .
- Mass Spectrometry (MS) : ESI-MS or EI-MS detects the molecular ion peak at m/z 233 (CHBrCl) and fragmentation patterns.
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS confirms volatile byproducts .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is sensitive to light and moisture. Stability data from analogous compounds ( ) suggest:
- Short-term storage : Keep at –20°C in amber vials under inert gas (argon).
- Solvent compatibility : Stable in anhydrous DMSO or DMF for ≤72 hours. Avoid aqueous solutions (pH <5 or >9 accelerates hydrolysis) .
Advanced Research Questions
Q. What strategies resolve contradictory data on the regioselectivity of nucleophilic substitutions involving this compound?
- Methodological Answer : Discrepancies in regioselectivity often arise from competing SN2 (bromomethyl site) vs. aromatic electrophilic substitution (chloro/methyl sites). To address this:
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) models the compound’s electronic structure to guide applications in Suzuki or Ullmann couplings:
Q. What methodological approaches mitigate side reactions during heterocycle synthesis using this compound?
- Methodological Answer : Side reactions (e.g., elimination or dimerization) are minimized by:
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
